(2R)-2-Amino-4-phenylbut-3-en-1-ol
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Overview
Description
(2R)-2-Amino-4-phenylbut-3-en-1-ol is a chiral compound with significant importance in various fields of chemistry and biology. This compound features an amino group, a phenyl group, and a hydroxyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Amino-4-phenylbut-3-en-1-ol can be achieved through several methods. One common approach involves the asymmetric reduction of a suitable precursor, such as a ketone or an aldehyde, using chiral catalysts or reagents. For example, the palladium-catalyzed enantioselective synthesis of (2R)-3-butene-1,2-diol, which can be further modified to obtain this compound, has been reported .
Industrial Production Methods
Industrial production of this compound typically involves large-scale asymmetric synthesis using chiral catalysts. The process is optimized for high yield and enantiomeric purity, ensuring the compound’s suitability for various applications in pharmaceuticals and other industries.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-Amino-4-phenylbut-3-en-1-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The compound can be reduced to form various derivatives.
Substitution: The amino group can participate in substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often involve reagents like acyl chlorides or anhydrides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or an aldehyde, while reduction can produce various alcohol derivatives.
Scientific Research Applications
(2R)-2-Amino-4-phenylbut-3-en-1-ol has numerous applications in scientific research:
Chemistry: It is used as a chiral building block for the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug synthesis.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2R)-2-Amino-4-phenylbut-3-en-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
(2R)-1-Phenylpropan-2-amine: Another chiral amine with similar structural features.
(2R)-3-Butene-1,2-diol: A related compound used in asymmetric synthesis.
Uniqueness
(2R)-2-Amino-4-phenylbut-3-en-1-ol is unique due to its specific combination of functional groups, which allows for a wide range of chemical reactions and applications. Its chiral nature also makes it valuable for the synthesis of enantiomerically pure compounds.
Properties
Molecular Formula |
C10H13NO |
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Molecular Weight |
163.22 g/mol |
IUPAC Name |
(E,2R)-2-amino-4-phenylbut-3-en-1-ol |
InChI |
InChI=1S/C10H13NO/c11-10(8-12)7-6-9-4-2-1-3-5-9/h1-7,10,12H,8,11H2/b7-6+/t10-/m1/s1 |
InChI Key |
CKKVPCLNGXGAFO-VQCYPWCPSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/[C@H](CO)N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(CO)N |
Origin of Product |
United States |
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